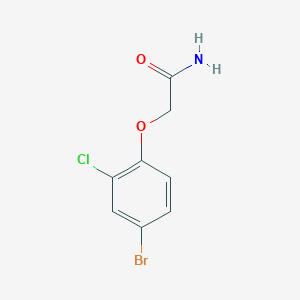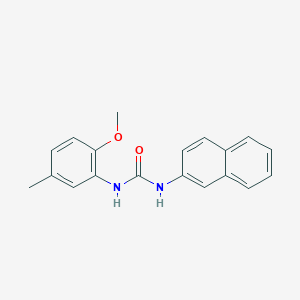
3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide, also known as BDF-864, is a synthetic compound that belongs to the family of benzamides. It is a potent and selective inhibitor of the protein kinase CK2, which is a key regulator of cell growth and proliferation. BDF-864 has shown promising results in preclinical studies as a potential anticancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide inhibits the activity of the protein kinase CK2, which is a key regulator of cell growth and proliferation. CK2 is overexpressed in many types of cancer and is involved in multiple signaling pathways that promote cancer cell survival and proliferation. By inhibiting CK2, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anticancer effects, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, including PIM1 and PIM3, which are involved in the regulation of cell growth and survival. 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is its high potency and selectivity for CK2 inhibition. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide. One area of research is the development of more soluble analogs of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide that can be used in a wider range of experimental settings. Another area of research is the exploration of the potential of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide in combination with other anticancer agents to enhance its efficacy. Finally, the study of the role of CK2 in other diseases, such as neurodegenerative diseases and viral infections, is an area of emerging interest.
Méthodes De Synthèse
The synthesis of 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2,4-difluorobenzonitrile, which is then reacted with benzyl alcohol to form 2,4-difluorobenzyl alcohol. This intermediate is then converted to the corresponding benzyl bromide, which is reacted with 3-aminobenzoic acid to yield the final product, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide.
Applications De Recherche Scientifique
3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(benzyloxy)-N-(2,4-difluorophenyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO2/c21-16-9-10-19(18(22)12-16)23-20(24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSJPHJVOGRTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)


![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)
![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)
![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)

![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5747498.png)


![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)